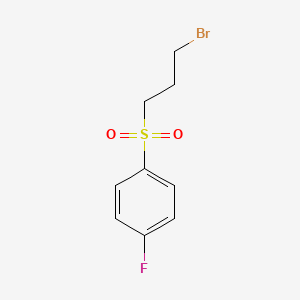

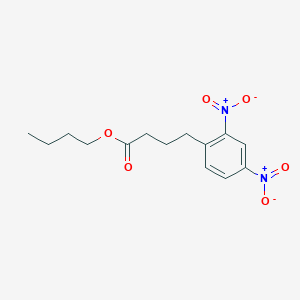

1-(3-Bromopropanesulfonyl)-4-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “1-(3-Bromopropanesulfonyl)-4-fluorobenzene” belong to the class of organosulfur compounds . They are typically colorless liquids and are used as reagents in organic synthesis.

Synthesis Analysis

While specific synthesis methods for “1-(3-Bromopropanesulfonyl)-4-fluorobenzene” are not available, similar compounds are often synthesized through various methods, including direct fluorination, reaction between sulfonic acid chloride and fluoride, and reaction between sulfonic acid fluoride and alkyl halide .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

These compounds are highly reactive due to the presence of the sulfonic acid fluoride moiety, which makes them extremely useful as reagents in organic synthesis .Physical And Chemical Properties Analysis

Similar compounds have properties like a boiling point of 130-132°C and a melting point of -51°C. They are colorless liquids with a density of 1.8 g/mL .Applications De Recherche Scientifique

Photodissociation Studies

- Photofragment Translational Spectroscopy : The ultraviolet photodissociation of related compounds like 1-bromo-3-fluorobenzene has been studied using photofragment translational spectroscopy, revealing energy distribution and the substitution effects of fluorine atoms (Gu et al., 2001).

Electrochemical Fluorination

- Electrochemical Reactions : Studies on the electrochemical fluorination of halobenzenes, including compounds similar to 1-(3-Bromopropanesulfonyl)-4-fluorobenzene, have been conducted to understand side reactions and the formation mechanism of various fluorinated compounds (Horio et al., 1996).

Synthesis and Application in Radiopharmaceuticals

- Synthesis for Radiopharmaceutical Use : Research includes synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a significant compound for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

Crystal Structure Analysis

- C−H···F Interactions in Crystal Structures : Studies on crystalline fluorobenzenes, including similar compounds, focus on weak acceptor capabilities and intermolecular interactions, essential in molecular crystallography (Thalladi et al., 1998).

Organometallic Chemistry

- Utilization in Organometallic Chemistry : Fluorobenzenes like 1-(3-Bromopropanesulfonyl)-4-fluorobenzene are increasingly recognized for their use in organometallic chemistry and catalysis, offering insights into binding strength and chemical inertness (Pike et al., 2017).

Spectroscopic Analysis

- FT-IR and FT-Raman Spectroscopy : Detailed spectroscopic investigations of related fluorobenzenes have been conducted to understand their molecular geometry, vibrational frequencies, and electronic properties (Mahadevan et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as 3-bromo-3-buten-1-ol have been reported to interact with methane monooxygenase component a alpha chain

Mode of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 1-(3-Bromopropanesulfonyl)-4-fluorobenzene might interact with its targets through similar mechanisms.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory and anti-tumor properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromopropanesulfonyl)-4-fluorobenzene. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s use in various industrial applications may result in its release into the environment , which could influence its action and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-bromopropylsulfonyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVGJZTPXYBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropanesulfonyl)-4-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

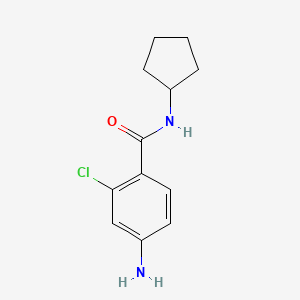

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

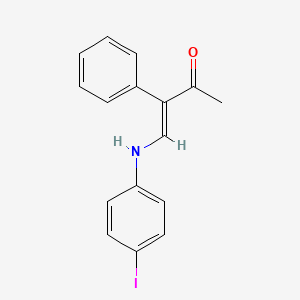

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)

![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)

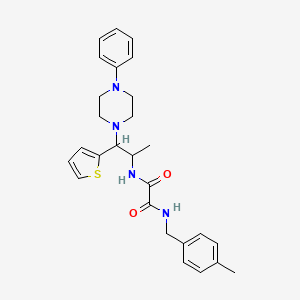

![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)